(3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(cyclopropyl)methanone

Lipophilicity Drug-likeness ADME

This cyclopropyl thienoquinoline methanone (CAS 361178-65-6, ≥95% purity) is the strategic choice when you need to break the lipophilic ceiling of common phenyl or 4-bromophenyl analogs. With an XLogP3 of 3.8 and MW of only 272.4, it occupies lead-like chemical space that heavier, more lipophilic congeners cannot match—directly reducing non-specific binding and improving solubility in fluorescence-based assays. Its unique cyclopropyl carbonyl group also serves as a built-in metabolic soft-spot positive control for CYP-mediated oxidation studies, enabling head-to-head microsomal stability comparisons that inform lead optimization. Don't let scaffold-generic procurement compromise your SAR: the cyclopropyl and phenyl derivatives are not interchangeable.

Molecular Formula C15H16N2OS
Molecular Weight 272.4 g/mol
CAS No. 361178-65-6
Cat. No. B5581850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(cyclopropyl)methanone
CAS361178-65-6
Molecular FormulaC15H16N2OS
Molecular Weight272.4 g/mol
Structural Identifiers
SMILESC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)C4CC4)N
InChIInChI=1S/C15H16N2OS/c16-12-10-7-9-3-1-2-4-11(9)17-15(10)19-14(12)13(18)8-5-6-8/h7-8H,1-6,16H2
InChIKeyFFHDCDJDWAPFDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(cyclopropyl)methanone (CAS 361178-65-6)? A Procurement-Ready Overview of This Cyclopropyl-Anchored Thienoquinoline Scaffold


(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(cyclopropyl)methanone (CAS 361178-65-6) is a heterocyclic ketone built on the 5,6,7,8-tetrahydrothieno[2,3-b]quinoline core [1]. It belongs to the broader thieno[2,3-b]quinoline family, a scaffold extensively explored in patent literature for inhibiting KSP kinesin activity and treating proliferative diseases [2]. The compound carries a 3-amino substituent and a distinct cyclopropyl carbonyl group at the 2-position, features that differentiate it from commercially available analogs bearing phenyl, 4-bromophenyl, or cyano groups at the same position. With a molecular formula of C₁₅H₁₆N₂OS and a molecular weight of 272.37 g/mol [1], this compound is available from multiple vendors at purities typically ≥95% (up to 98% from select suppliers ), making it an accessible entry point for structure–activity relationship (SAR) campaigns and focused library design.

Why a Generic 'Thienoquinoline Methanone' Cannot Replace (3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(cyclopropyl)methanone (CAS 361178-65-6) in SAR-Driven Projects


Within the 5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-yl methanone sub-series, small changes at the 2-acyl position create large shifts in physicochemical and biological behavior. The cyclopropyl variant is frequently misinterpreted as merely a 'less lipophilic phenyl analog,' yet the quantitative evidence below demonstrates that the cyclopropyl group produces a distinct lipophilicity–rigidity–size profile that the phenyl, 4-bromophenyl, and carbonitrile congeners cannot replicate. Substituting any of these analogs into an assay or synthetic sequence designed around the cyclopropyl compound risks altered solubility, target engagement, metabolic turnover, and optical interference, all of which undermine experimental reproducibility and SAR interpretation. The following comparator-anchored evidence clarifies why procurement must be compound-specific, not scaffold-generic.

Quantitative Comparator Evidence for (3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(cyclopropyl)methanone (CAS 361178-65-6): Lipophilicity, Rigidity, Fluorescence, and Size


XLogP3 Lipophilicity: 1.2 log Units Lower Than the Phenyl Analog, 2.7 log Units Lower Than the 4-Bromophenyl Analog

The cyclopropyl derivative exhibits a computed XLogP3 of 3.8, placing it significantly lower than the phenyl analog (XLogP3 = 5.0) and the 4-bromophenyl analog (XLogP3 = 6.5) [1][2]. This 1.2–2.7 log unit difference corresponds to an order-of-magnitude or greater shift in partition coefficient, directly impacting aqueous solubility and non-specific protein binding [1][2].

Lipophilicity Drug-likeness ADME

Rotatable Bond Count: 2 Rotatable Bonds Confer Intermediate Conformational Restriction vs. the Carbonitrile (0) and 4-Bromophenyl (3) Analogs

The cyclopropyl compound possesses exactly 2 rotatable bonds, a value that falls between the fully rigid carbonitrile (0 rotatable bonds) and the more flexible 4-bromophenyl derivative (3 rotatable bonds) [1][2]. The phenyl analog also has 2 rotatable bonds but comes with higher lipophilicity (see Evidence Item 1) [2].

Conformational flexibility Ligand efficiency Target selectivity

Absence of Intrinsic Fluorescence vs. the 2-Carbonitrile Analog: A Critical Differentiator for Bioimaging-Compatible Assays

The 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile (CAS 315248-92-1) has been experimentally shown to exhibit pronounced fluorescence with a discernible Stokes shift, making it a useful bioimaging reagent [1]. In contrast, the cyclopropyl methanone derivative lacks the electron-withdrawing cyano group that enables the push-pull system responsible for that fluorescence [2]. Although a direct fluorescence measurement for the cyclopropyl compound has not been reported, the structural absence of the cyano chromophore strongly implies negligible intrinsic fluorescence.

Fluorescence Bioimaging interference Assay compatibility

Molecular Weight: 36 Da Lighter Than the Phenyl Analog and 143 Da Lighter Than the 4-Bromophenyl Analog, Supporting Better Permeability Metrics

At 272.4 g/mol, the cyclopropyl compound is 36 Da lighter than the phenyl analog (308.4 g/mol) and 143 Da lighter than the 4-bromophenyl-6-ethyl analog (415.3 g/mol) [1][2]. This places the target compound closer to 'lead-like' molecular weight space (MW < 300), a property associated with better membrane permeability and oral bioavailability potential.

Molecular size Permeability Fragment-like properties

Where (3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(cyclopropyl)methanone (CAS 361178-65-6) Outperforms Analogous Methanones: Application Scenarios Anchored in Quantitative Evidence


Biochemical Assays Requiring a Low-Lipophilicity, Non-Fluorescent Thienoquinoline Ligand

When a thienoquinoline scaffold is needed for enzyme or receptor binding assays that employ fluorescence polarization or FRET readouts, the cyclopropyl methanone is preferred over the structurally similar carbonitrile (fluorescent) and the phenyl analog (XLogP3 5.0, risk of non-specific binding). Its XLogP3 of 3.8 and predicted lack of intrinsic fluorescence reduce optical interference and improve aqueous solubility, yielding cleaner dose-response curves [1][2][3].

SAR Slot-Filling: Introducing a Cyclopropyl Group to Probe Steric and Lipophilic Tolerance at the KSP Kinesin Binding Site

Patent disclosures indicate that C-2 acyl variations on the tetrahydrothieno[2,3-b]quinoline core modulate KSP kinesin inhibitory activity [1]. The cyclopropyl methanone offers a compact, moderately lipophilic acyl group (XLogP3 3.8) that is structurally distinct from the commonly employed phenyl or 4-bromophenyl acyl groups. Replacing the phenyl or bromophenyl analog with the cyclopropyl derivative in the same assay allows researchers to deconvolute lipophilicity-driven binding from specific polar and steric contacts [2].

Negative Control for Metabolic Stability Studies Involving Cyclopropyl-Containing Substrates

Cyclopropyl groups are known substrates for cytochrome P450-mediated oxidation, often leading to ring opening and formation of reactive intermediates. In a panel of thienoquinoline methanones, the cyclopropyl derivative serves as a metabolic soft-spot positive control, whereas the phenyl and 4-bromophenyl analogs are expected to be more metabolically stable at the acyl position. This differential metabolic liability—grounded in the cyclopropyl group's established susceptibility to CYP oxidation—enables head-to-head in vitro microsomal stability comparisons that inform lead optimization [1].

Lead-Like Fragment Library Design: A Sub-300 Da Thienoquinoline with Balanced Physicochemical Properties

With a molecular weight of 272.4 g/mol, XLogP3 of 3.8, and only 2 rotatable bonds, the cyclopropyl methanone occupies a favorable region of lead-like chemical space not matched by the phenyl (308.4 g/mol, XLogP3 5.0) or 4-bromophenyl (415.3 g/mol, XLogP3 6.5) analogs [2][3]. Procurement teams building screening collections biased toward lead-like or fragment-like properties should prioritize this compound over the heavier, more lipophilic analogs to maximize hit quality and downstream developability.

Quote Request

Request a Quote for (3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(cyclopropyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.